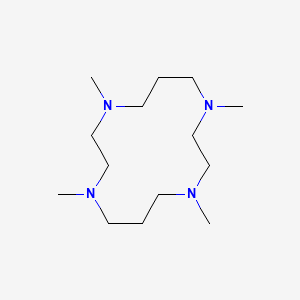

1,4,8,11-Tetramethyl-1,4,8,11-tetraazacyclotetradecane

描述

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

属性

IUPAC Name |

1,4,8,11-tetramethyl-1,4,8,11-tetrazacyclotetradecane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H32N4/c1-15-7-5-8-17(3)13-14-18(4)10-6-9-16(2)12-11-15/h5-14H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HRFJEOWVAGSJNW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCCN(CCN(CCCN(CC1)C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H32N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10194126 | |

| Record name | 1,4,8,11-Tetraazacyclotetradecane, 1,4,8,11-tetramethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10194126 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

256.43 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

41203-22-9 | |

| Record name | 1,4,8,11-Tetraazacyclotetradecane, 1,4,8,11-tetramethyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0041203229 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,4,8,11-Tetraazacyclotetradecane, 1,4,8,11-tetramethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10194126 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,4,8,11-Tetramethyl-1,4,8,11-tetraazacyclotetradecane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 1,4,8,11-Tetramethyl-1,4,8,11-tetraazacyclotetradecane (TMC)

For Researchers, Scientists, and Drug Development Professionals

Core Properties

1,4,8,11-Tetramethyl-1,4,8,11-tetraazacyclotetradecane, commonly known as tetramethylcyclam or TMC, is a macrocyclic organic compound with the chemical formula C₁₄H₃₂N₄.[1][2][3] It is a derivative of cyclam, where the four secondary amine hydrogens are replaced by methyl groups. This substitution significantly impacts its chemical and physical properties, particularly its coordination chemistry. TMC is a white solid at room temperature and is utilized as a robust chelating agent in various chemical applications.[3][4]

| Property | Value | Reference |

| Molecular Formula | C₁₄H₃₂N₄ | [1][2][3] |

| Molecular Weight | 256.43 g/mol | [1][2][3] |

| CAS Number | 41203-22-9 | [1][2][3] |

| Appearance | White solid | [3] |

| Melting Point | 38-42 °C | [3] |

| Flash Point | 110 °C (closed cup) | [3] |

| IUPAC Name | 1,4,8,11-tetramethyl-1,4,8,11-tetrazacyclotetradecane | [1][2] |

Synthesis

The primary synthetic route to this compound is the N-methylation of its parent macrocycle, 1,4,8,11-tetraazacyclotetradecane (cyclam). The most common and efficient method for this transformation is the Eschweiler-Clarke reaction.[5][6] This reaction utilizes formaldehyde and formic acid to methylate primary and secondary amines. The process is known for its high yields and the prevention of quaternary ammonium salt formation.[7]

Experimental Protocol: Synthesis of TMC via Eschweiler-Clarke Reaction

This protocol is based on the general principles of the Eschweiler-Clarke reaction for the methylation of amines.

Materials:

-

1,4,8,11-tetraazacyclotetradecane (cyclam)

-

Formaldehyde (37% aqueous solution)

-

Formic acid (98-100%)

-

Sodium hydroxide (NaOH)

-

Dichloromethane (CH₂Cl₂)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Distilled water

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 1,4,8,11-tetraazacyclotetradecane (1 equivalent) in a minimal amount of distilled water.

-

To this solution, add an excess of formaldehyde (at least 8 equivalents) and formic acid (at least 8 equivalents).

-

Heat the reaction mixture to reflux and maintain this temperature for 24-48 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

After the reaction is complete, cool the mixture to room temperature.

-

Carefully neutralize the excess formic acid by the slow addition of a concentrated sodium hydroxide solution until the pH is approximately 10-12. This should be done in an ice bath to control the exothermic reaction.

-

Extract the aqueous layer with dichloromethane (3 x 50 mL).

-

Combine the organic layers and wash with brine (saturated NaCl solution).

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to yield the crude product.

-

The crude this compound can be further purified by vacuum distillation or recrystallization from a suitable solvent like hexane.

Coordination Chemistry

This compound is a powerful tetradentate ligand that forms stable complexes with a wide variety of transition metal ions. The four nitrogen atoms of the macrocycle coordinate to the metal center, creating a highly stable chelate structure. The methyl groups on the nitrogen atoms increase the ligand's steric bulk and electron-donating ability compared to the parent cyclam, which influences the coordination geometry and stability of the resulting metal complexes.

The stability of these metal complexes is quantified by their stability constants (log K or log β). Higher values indicate stronger binding between the ligand and the metal ion.

| Metal Ion | Stability Constant (log K) | Reference |

| Cu(II) | 18.3 ± 0.2 | [8] |

| Ni(II) | 16.9 ± 0.3 | [8] |

| Zn(II) | 14.7 ± 0.4 | [8] |

| Co(II) | 15.1 ± 0.3 | [8] |

Note: The stability constant for a modified cyclam with Cu(II) and Zn(II) showed significantly higher values (logβ = 27.34 and 21.03, respectively), suggesting that the values for TMC might be even higher under different experimental conditions.[9][10][11]

Spectral Data

The characterization of this compound is typically performed using various spectroscopic techniques.

| Technique | Observed Peaks/Signals |

| ¹H NMR | Due to the symmetry of the molecule, the proton NMR spectrum is relatively simple. Signals are expected for the N-methyl protons and the ethylene and propylene bridge protons of the macrocyclic ring. |

| ¹³C NMR | The carbon NMR spectrum will show distinct signals for the N-methyl carbons and the carbons of the ethylene and propylene bridges. |

| FT-IR | The infrared spectrum is characterized by C-H stretching and bending vibrations of the methyl and methylene groups, as well as C-N stretching vibrations. The absence of N-H stretching bands (typically around 3300-3500 cm⁻¹) confirms the full methylation of the cyclam ring. |

| Mass Spectrometry | The mass spectrum will show a prominent molecular ion peak (M⁺) corresponding to the molecular weight of the compound. Fragmentation patterns will involve the loss of methyl groups and cleavage of the macrocyclic ring. |

Applications

The robust nature of this compound and its ability to form stable metal complexes make it a valuable compound in several fields:

-

Catalysis: TMC-metal complexes are used as catalysts in a variety of organic reactions, including oxidation and reduction processes.[4][6]

-

Biomimetic Chemistry: These complexes serve as models for the active sites of metalloenzymes, aiding in the study of biological processes.

-

Drug Delivery: The macrocyclic cavity of TMC can encapsulate drug molecules, and its derivatives are explored for targeted drug delivery systems.[4]

-

Medical Imaging: Radiolabeled TMC complexes have potential applications as contrast agents in magnetic resonance imaging (MRI) and as radiopharmaceuticals for positron emission tomography (PET).

Safety Information

This compound is classified as an irritant. It can cause skin and serious eye irritation, and may cause respiratory irritation.[1] Appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All work should be conducted in a well-ventilated fume hood.

References

- 1. 1,4,8,11-Tetraazacyclotetradecane, 1,4,8,11-tetramethyl- | C14H32N4 | CID 123502 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. files01.core.ac.uk [files01.core.ac.uk]

- 4. chemimpex.com [chemimpex.com]

- 5. Cyclam - Wikipedia [en.wikipedia.org]

- 6. researchgate.net [researchgate.net]

- 7. Eschweiler–Clarke reaction - Wikipedia [en.wikipedia.org]

- 8. This compound | 41203-22-9 | Benchchem [benchchem.com]

- 9. 1,4,8,11-Tetraazacyclotetradecane | C10H24N4 | CID 64964 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Cyclam (1,4,8,11-tetraazacyclotetradecane) with one methylphosphonate pendant arm: a new ligand for selective copper(ii) binding - Dalton Transactions (RSC Publishing) [pubs.rsc.org]

An In-depth Technical Guide to 1,4,8,11-Tetramethyl-1,4,8,11-tetraazacyclotetradecane: Synthesis, Coordination Chemistry, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

1,4,8,11-Tetramethyl-1,4,8,11-tetraazacyclotetradecane, often abbreviated as TMC or tetramethylcyclam, is a synthetic macrocyclic ligand that has garnered significant interest in the fields of coordination chemistry, catalysis, and medicinal chemistry. As a derivative of cyclam (1,4,8,11-tetraazacyclotetradecane), its four tertiary amine donor atoms provide a pre-organized cavity that can strongly chelate a variety of metal ions. The methyl groups enhance the stability of the resulting metal complexes against oxidative degradation, a notable limitation of their secondary amine counterparts. This technical guide provides a comprehensive overview of the synthesis, physicochemical properties, and coordination chemistry of TMC, with a focus on experimental protocols and quantitative data relevant to researchers in drug development and related scientific disciplines.

Physicochemical Properties

This compound is a white to pale yellow solid at room temperature. Its fundamental properties are summarized in the table below.

| Property | Value |

| Molecular Formula | C₁₄H₃₂N₄ |

| Molecular Weight | 256.43 g/mol |

| CAS Number | 41203-22-9 |

| Appearance | White to pale yellow solid |

| Melting Point | 38-42 °C |

| Solubility | Soluble in water and various organic solvents |

Synthesis of this compound

The most common and efficient method for the synthesis of this compound is through the N-methylation of its parent macrocycle, cyclam (1,4,8,11-tetraazacyclotetradecane), via the Eschweiler-Clarke reaction.[1][2] This reaction utilizes formaldehyde as the methyl source and formic acid as the reducing agent, offering a high-yield, one-pot synthesis that avoids the formation of quaternary ammonium salts.[1][3][4]

Experimental Protocol: Eschweiler-Clarke Methylation of Cyclam

This protocol is adapted from established procedures for the methylation of secondary amines.[3]

Materials:

-

1,4,8,11-Tetraazacyclotetradecane (cyclam)

-

Formic acid (98-100%)

-

Formaldehyde (37% aqueous solution)

-

Dichloromethane (DCM)

-

1 M Hydrochloric acid (HCl)

-

Sodium hydroxide (NaOH) pellets

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Deionized water

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 1,4,8,11-tetraazacyclotetradecane (1.0 eq) in a minimal amount of water.

-

To this solution, add formic acid (8.0 eq) followed by the dropwise addition of a 37% aqueous solution of formaldehyde (4.4 eq).

-

Heat the reaction mixture to 80-90 °C and maintain it at this temperature for 18-24 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

After completion, cool the mixture to room temperature and carefully add 1 M HCl to quench the excess formaldehyde and formic acid.

-

Extract the aqueous phase with dichloromethane to remove any organic impurities.

-

Basify the aqueous phase to a pH of approximately 11-12 by the slow addition of sodium hydroxide pellets while cooling in an ice bath.

-

Extract the basic aqueous solution with several portions of dichloromethane.

-

Combine the organic extracts and dry over anhydrous sodium sulfate.

-

Filter the drying agent and remove the solvent under reduced pressure to yield the crude product.

-

The product can be further purified by column chromatography on silica gel or by recrystallization to afford this compound as a solid.

Coordination Chemistry and Stability of Metal Complexes

This compound is a powerful tetradentate ligand that forms stable complexes with a wide range of transition metal ions, including but not limited to Cu(II), Ni(II), Zn(II), Co(II), Cd(II), and Hg(II).[5] The four nitrogen atoms of the macrocycle coordinate to the metal center, typically occupying the equatorial positions of the coordination sphere. The thermodynamic stability of these complexes is significantly influenced by the chelate and macrocyclic effects.[6][7]

Quantitative Data: Stability Constants

The stability constant (log K) is a quantitative measure of the equilibrium for the formation of a metal-ligand complex in solution. A higher log K value indicates a more stable complex. The table below presents the stability constants for the 1:1 complexes of various divalent metal ions with this compound in 0.1 M NaNO₃ at 25°C.[5]

| Metal Ion | log K₁ (ML) | log K (MLOH) |

| Cu(II) | 18.3 | Very small |

| Ni(II) | 8.65 | 3.72 |

| Co(II) | 7.68 | 5.76 |

| Zn(II) | 10.35 | 5.44 |

| Cd(II) | 9.0 | 5.60 |

| Hg(II) | 20.3 | - |

log K₁ (ML) refers to the equilibrium M + L ⇌ ML. log K (MLOH) refers to the equilibrium ML + OH⁻ ⇌ MLOH.

The data clearly indicates a high affinity of the ligand for Cu(II) and Hg(II) ions. The significantly lower stability of the Ni(II) complex compared to other first-row transition metals is attributed to the ligand forcing an unusual square-pyramidal coordination geometry on the metal ion.[5]

Experimental Protocol: Synthesis of a Generic [M(TMC)]²⁺ Complex

This protocol provides a general procedure for the synthesis of transition metal complexes with this compound, which can be adapted for specific metal salts.[8]

Materials:

-

This compound (TMC)

-

A soluble salt of the desired metal (e.g., MCl₂, M(NO₃)₂, M(ClO₄)₂)

-

Methanol or Ethanol

-

Deionized water

Procedure:

-

Dissolve this compound (1.0 eq) in methanol or ethanol in a round-bottom flask.

-

In a separate flask, dissolve the metal salt (1.0 eq) in a minimal amount of water or the same alcohol.

-

Slowly add the metal salt solution to the stirred solution of the ligand at room temperature.

-

A precipitate may form immediately, or the solution may change color. Stir the reaction mixture for several hours to ensure complete complexation.

-

The resulting complex can be isolated by filtration if it precipitates. If the complex is soluble, the solvent can be slowly evaporated to induce crystallization.

-

Wash the isolated complex with a small amount of cold solvent and dry it under vacuum.

-

The product can be recrystallized from an appropriate solvent system to obtain high-purity crystals suitable for X-ray diffraction analysis.

Characterization

The synthesized this compound and its metal complexes can be characterized using a variety of spectroscopic and analytical techniques.

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum of the free ligand is expected to show characteristic signals for the methyl protons and the ethylene and propylene bridge protons of the macrocyclic ring. Upon complexation with a diamagnetic metal ion, these signals may shift due to the change in the electronic environment.

-

¹³C NMR: The carbon NMR spectrum provides information about the carbon skeleton of the ligand. The number and chemical shifts of the signals can confirm the structure and purity of the compound. For this compound, distinct signals for the methyl carbons and the non-equivalent carbons of the macrocyclic ring are expected.[9]

Infrared (IR) Spectroscopy:

-

The IR spectrum of the free ligand will show characteristic C-H and C-N stretching and bending vibrations. Upon complexation, shifts in the C-N vibrational frequencies can indicate the coordination of the nitrogen atoms to the metal center.

Mass Spectrometry (MS):

-

Mass spectrometry is used to confirm the molecular weight of the synthesized ligand and its metal complexes. Techniques such as Electrospray Ionization (ESI-MS) are particularly useful for characterizing charged metal complexes in solution.

Applications in Drug Development and Research

The unique properties of this compound and its metal complexes have led to their exploration in several areas relevant to drug development and biomedical research:

-

Magnetic Resonance Imaging (MRI): Complexes of paramagnetic metal ions, such as Gd(III), with TMC derivatives are investigated as potential contrast agents for MRI due to their high stability and kinetic inertness, which are crucial for minimizing the in vivo release of toxic free metal ions.

-

Radiopharmaceuticals: The ability to strongly chelate radiometals makes TMC and its functionalized derivatives promising candidates for the development of targeted radiopharmaceuticals for both diagnostic imaging (e.g., PET, SPECT) and radiotherapy.

-

Catalysis: The metal complexes of TMC can act as catalysts in various organic transformations. Their well-defined coordination environment and stability make them attractive models for studying reaction mechanisms and developing new catalytic systems.

-

Sensors: The selective binding of TMC to specific metal ions can be exploited in the design of chemical sensors for the detection and quantification of these ions in biological and environmental samples.

Conclusion

This compound is a versatile and robust macrocyclic ligand with a rich coordination chemistry. Its straightforward synthesis and the high stability of its metal complexes make it a valuable tool for researchers in diverse scientific disciplines. The quantitative data on stability constants and the detailed experimental protocols provided in this guide are intended to facilitate its application in areas such as the development of new therapeutic and diagnostic agents, the design of novel catalysts, and fundamental studies in coordination and bioinorganic chemistry.

References

- 1. Eschweiler–Clarke reaction - Wikipedia [en.wikipedia.org]

- 2. name-reaction.com [name-reaction.com]

- 3. Eschweiler-Clarke Reaction | NROChemistry [nrochemistry.com]

- 4. jk-sci.com [jk-sci.com]

- 5. journals.co.za [journals.co.za]

- 6. benchchem.com [benchchem.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. par.nsf.gov [par.nsf.gov]

- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

Unraveling the Molecular Architecture: A Technical Guide to the Structure Elucidation of 1,4,8,11-Tetramethyl-1,4,8,11-tetraazacyclotetradecane

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the structural elucidation of 1,4,8,11-Tetramethyl-1,4,8,11-tetraazacyclotetradecane (TMC), a key macrocyclic ligand in coordination chemistry and a versatile building block in medicinal chemistry and materials science. This document details the synthetic protocols and advanced analytical techniques employed to determine and confirm the precise three-dimensional structure of this important molecule.

Introduction

This compound, often referred to as tetramethylcyclam, is a derivative of the parent macrocycle cyclam (1,4,8,11-tetraazacyclotetradecane). The addition of four methyl groups to the nitrogen atoms significantly alters its electronic and steric properties, leading to enhanced stability and solubility of its metal complexes.[1] These properties make TMC a ligand of considerable interest for applications in catalysis, drug delivery systems, and as a chelating agent.[1] A thorough understanding of its structure is paramount for designing and synthesizing novel metal complexes with tailored functionalities.

Synthesis

The most common and efficient method for the synthesis of this compound is the N-methylation of 1,4,8,11-tetraazacyclotetradecane (cyclam) via the Eschweiler-Clarke reaction.[2] This method utilizes formaldehyde as the methyl source and formic acid as the reducing agent.

Experimental Protocol: Eschweiler-Clarke Methylation of Cyclam

Materials:

-

1,4,8,11-tetraazacyclotetradecane (cyclam)

-

Formaldehyde (37% aqueous solution)

-

Formic acid (98-100%)

-

Sodium hydroxide (NaOH)

-

Chloroform (CHCl₃)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Deionized water

Procedure:

-

To a solution of 1,4,8,11-tetraazacyclotetradecane (1.0 eq) in water, add formaldehyde (8.0 eq).

-

Slowly add formic acid (8.0 eq) to the mixture while stirring.

-

Heat the reaction mixture to reflux (approximately 100 °C) and maintain for 24 hours. The reaction progress can be monitored by thin-layer chromatography.

-

After completion, cool the reaction mixture to room temperature and make it strongly alkaline (pH > 12) by the dropwise addition of a concentrated sodium hydroxide solution.

-

Extract the aqueous layer with chloroform (3 x 50 mL).

-

Combine the organic extracts and dry over anhydrous magnesium sulfate.

-

Filter the drying agent and remove the solvent under reduced pressure to yield the crude product.

-

The crude this compound can be further purified by recrystallization or column chromatography.

Logical Workflow for Synthesis:

Caption: Synthetic workflow for this compound.

Spectroscopic Characterization

Spectroscopic techniques are essential for confirming the identity and purity of the synthesized TMC.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the chemical environment of the hydrogen and carbon atoms within the molecule.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound (in CDCl₃)

| Atom Type | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| N-CH ₃ | ~ 2.3 | ~ 43 |

| N-CH ₂-CH₂-N (ethylene bridge) | ~ 2.5 - 2.7 | ~ 55 - 57 |

| N-CH₂-CH ₂-CH₂-N (propylene bridge) | ~ 1.7 - 1.9 | ~ 25 - 27 |

| N-CH ₂-CH₂-CH₂-N (propylene bridge) | ~ 2.4 - 2.6 | ~ 53 - 55 |

Note: These are approximate chemical shifts. Actual values may vary depending on the solvent and experimental conditions.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight of the compound and can provide structural information through analysis of its fragmentation pattern.

Expected Fragmentation Pattern: The electron ionization (EI) mass spectrum of TMC is expected to show a prominent molecular ion peak (M⁺) at m/z = 256.43. Common fragmentation pathways for cyclic amines involve α-cleavage (cleavage of the C-C bond adjacent to the nitrogen atom) and ring fragmentation. Key expected fragments are listed in Table 2.

Table 2: Expected Mass Spectrometry Fragments for this compound

| m/z | Proposed Fragment Structure |

| 256 | [C₁₄H₃₂N₄]⁺ (Molecular Ion) |

| 241 | [M - CH₃]⁺ |

| 128 | Cleavage of the macrocycle into two C₇H₁₆N₂ fragments |

| 58 | [CH₂=N(CH₃)₂]⁺ (from α-cleavage) |

| 44 | [CH₂=NCH₃]⁺ |

X-ray Crystallography

In the crystal structure of (C₁₄H₃₆N₄)[CrO₃Cl]₂Cl₂, the diprotonated macrocyclic cation, [H₂TMC]²⁺, lies across a crystallographic inversion center.[3] This implies a centrosymmetric conformation in the solid state for the protonated form. The two protons are bonded to alternate nitrogen atoms and are involved in hydrogen bonding within the macrocyclic cavity.[4] The four methyl groups are positioned on the same side of the ring, adopting an R,S,R,S (trans-I) configuration.[4]

Table 3: Selected Bond Lengths and Angles for the [H₂TMC]²⁺ Cation

| Bond | Length (Å) | Angle | Angle (°) |

| N1-C1 | 1.502(3) | C1-N1-C5' | 112.1(2) |

| N1-C5' | 1.505(3) | C1-N1-C6 | 110.1(2) |

| N2-C2 | 1.498(3) | C2-N2-C3 | 113.1(2) |

| N2-C3 | 1.501(3) | C2-N2-C7 | 109.8(2) |

| C1-C2 | 1.521(4) | N1-C1-C2 | 111.4(2) |

| C3-C4 | 1.518(4) | N2-C2-C1 | 110.9(2) |

| C4-C5 | 1.523(4) | N2-C3-C4 | 112.3(2) |

Data obtained from the crystal structure of (C₁₄H₃₆N₄)[CrO₃Cl]₂Cl₂.[3] Note: Atom numbering may differ from standard IUPAC nomenclature and refers to the specific crystallographic study.

Workflow for Structural Elucidation:

Caption: Overall workflow for the structural elucidation of TMC.

Conformational Analysis

This compound can exist in several conformational isomers due to the flexibility of the fourteen-membered ring and the orientation of the N-methyl groups. The relative energies of these conformers determine the predominant structure in solution. The trans-I configuration, observed in the solid state of the diprotonated form, is one of the most stable conformations for cyclam and its derivatives. Computational studies can be employed to further investigate the conformational landscape and the energy barriers between different isomers.

Conclusion

The structural elucidation of this compound is achieved through a combination of chemical synthesis and advanced spectroscopic and crystallographic techniques. The Eschweiler-Clarke methylation of cyclam provides an efficient route to this ligand. NMR and mass spectrometry confirm the molecular formula and connectivity, while single-crystal X-ray diffraction of its protonated form reveals the precise three-dimensional arrangement of atoms and the preferred conformation in the solid state. This comprehensive structural understanding is fundamental for the rational design of novel TMC-based metal complexes for a wide range of applications in science and technology.

References

- 1. This compound | 41203-22-9 | Benchchem [benchchem.com]

- 2. Cyclam - Wikipedia [en.wikipedia.org]

- 3. researchgate.net [researchgate.net]

- 4. Group 15–azamacrocyclic chemistry. Reactions of this compound (L) with MCl3(M = As or Sb): crystal and molecular structures of [H2L][As4O2Cl10] and [H2L][Sb2OCl6] - Journal of the Chemical Society, Dalton Transactions (RSC Publishing) [pubs.rsc.org]

An In-Depth Technical Guide to the Synthesis of 1,4,8,11-Tetramethyl-1,4,8,11-tetraazacyclotetradecane from Cyclam

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 1,4,8,11-tetramethyl-1,4,8,11-tetraazacyclotetradecane (TMC), a methylated derivative of cyclam (1,4,8,11-tetraazacyclotetradecane). The methylation of the four secondary amine groups of the cyclam macrocycle enhances its stability and modifies its coordination properties, making it a valuable ligand in various applications, including the development of novel therapeutics and diagnostic agents. The primary synthetic route detailed herein is the Eschweiler-Clarke reaction, a well-established and efficient method for the exhaustive methylation of amines.

Overview of the Synthesis

The synthesis of this compound from cyclam is achieved through the Eschweiler-Clarke reaction. This one-pot reaction utilizes formaldehyde as the source of the methyl groups and formic acid as the reducing agent.[1][2][3] The reaction proceeds via the formation of an iminium ion intermediate from the reaction of the amine with formaldehyde, which is subsequently reduced by formic acid to the methylated amine, with the liberation of carbon dioxide.[2][4] This process is repeated at each of the four amine positions on the cyclam ring to yield the final tetramethylated product. A key advantage of the Eschweiler-Clarke reaction is that it avoids the formation of quaternary ammonium salts.[3][4]

Experimental Protocol

This section details the experimental procedure for the synthesis of this compound from cyclam.

Materials and Reagents

| Reagent | Chemical Formula | Molar Mass ( g/mol ) | CAS Number | Purity |

| Cyclam | C₁₀H₂₄N₄ | 200.32 | 295-37-4 | ≥98% |

| Formaldehyde (37% in H₂O) | CH₂O | 30.03 | 50-00-0 | ACS grade |

| Formic Acid | CH₂O₂ | 46.03 | 64-18-6 | ≥95% |

| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | 75-09-2 | ACS grade |

| Hydrochloric Acid (HCl) | HCl | 36.46 | 7647-01-0 | 1 M solution |

| Sodium Hydroxide (NaOH) | NaOH | 40.00 | 1310-73-2 | Pellets |

| Anhydrous Sodium Sulfate | Na₂SO₄ | 142.04 | 7757-82-6 | Granular |

| Silica Gel | SiO₂ | 60.08 | 7631-86-9 | 60 Å, 230-400 mesh |

Reaction Procedure

A detailed step-by-step procedure for the Eschweiler-Clarke methylation of cyclam is as follows:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add cyclam (1.0 eq).

-

Reagent Addition: To the flask, add an excess of formic acid and a 37% aqueous solution of formaldehyde. A typical molar ratio of cyclam:formaldehyde:formic acid is approximately 1:8:8 to ensure complete methylation.

-

Reaction Conditions: The reaction mixture is heated to 80-100°C and stirred vigorously for 18-24 hours.[2][4] The reaction is typically performed in an aqueous solution at near-boiling temperatures.[3]

-

Work-up:

-

After cooling to room temperature, the reaction mixture is diluted with water.

-

The aqueous solution is then acidified with 1 M hydrochloric acid.

-

The acidified solution is washed with dichloromethane (DCM) to remove any non-basic impurities.

-

The aqueous layer is then basified to a pH of approximately 11-12 with sodium hydroxide pellets or a concentrated solution.

-

The basic aqueous layer is extracted multiple times with dichloromethane.

-

-

Purification:

-

The combined organic extracts are dried over anhydrous sodium sulfate.

-

The solvent is removed under reduced pressure to yield the crude product.

-

The crude product is purified by column chromatography on silica gel to afford the pure this compound.

-

Data Presentation

Reactant and Product Properties

| Compound | Molar Mass ( g/mol ) | Melting Point (°C) | Appearance |

| Cyclam | 200.32 | 185-188 | White solid |

| This compound | 256.43 | 38-42 | White to off-white solid |

Characterization Data

The successful synthesis of this compound can be confirmed by various analytical techniques.

| Technique | Expected Results |

| ¹H NMR | The spectrum should show signals corresponding to the N-methyl protons and the ethylene and propylene bridges of the cyclam backbone. The absence of N-H protons confirms complete methylation. |

| ¹³C NMR | The spectrum will display distinct signals for the N-methyl carbons and the carbons of the macrocyclic ring. |

| Mass Spec. | The mass spectrum should exhibit a molecular ion peak corresponding to the calculated mass of the product (m/z = 256.43 for [M]⁺ or 257.44 for [M+H]⁺). |

Visualizations

Signaling Pathways and Experimental Workflows

References

In-depth Technical Guide: 1,4,8,11-Tetramethyl-1,4,8,11-tetraazacyclotetradecane

CAS Number: 41203-22-9

This technical guide provides a comprehensive overview of 1,4,8,11-Tetramethyl-1,4,8,11-tetraazacyclotetradecane, a macrocyclic ligand of significant interest to researchers, scientists, and professionals in drug development. The document details its chemical and physical properties, provides experimental protocols for its synthesis and the formation of its metal complexes, and explores its applications in catalysis and medicinal chemistry.

Physicochemical Properties

This compound, also known as tetramethylcyclam (TMC), is a tetra-N-methylated derivative of the 14-membered macrocycle cyclam.[1] The methylation of the amine groups significantly impacts its coordination chemistry and stability compared to its parent compound.

| Property | Value |

| Molecular Formula | C₁₄H₃₂N₄ |

| Molecular Weight | 256.43 g/mol |

| CAS Number | 41203-22-9 |

| Appearance | White to slightly yellow crystalline solid |

| Melting Point | 38-42 °C |

| Boiling Point | 130-135 °C at 0.2 Torr |

| Solubility | Soluble in water and various organic solvents |

Experimental Protocols

Synthesis of this compound

The synthesis of this compound is most commonly achieved through the Eschweiler-Clarke methylation of 1,4,8,11-tetraazacyclotetradecane (cyclam).[1] This reaction utilizes formaldehyde and formic acid to introduce methyl groups to the secondary amine nitrogens of the cyclam ring.

Materials:

-

1,4,8,11-tetraazacyclotetradecane (cyclam)

-

Formaldehyde (37% aqueous solution)

-

Formic acid (98-100%)

-

Sodium hydroxide (NaOH)

-

Chloroform (CHCl₃)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Distilled water

Procedure:

-

In a round-bottom flask, dissolve 1,4,8,11-tetraazacyclotetradecane in formic acid.

-

Slowly add an aqueous solution of formaldehyde to the flask while stirring. The reaction is exothermic and should be cooled in an ice bath.

-

After the addition is complete, heat the mixture at reflux for 24 hours.

-

Cool the reaction mixture to room temperature and carefully add a concentrated solution of sodium hydroxide to neutralize the excess acid and basify the solution to a pH > 12.

-

Extract the aqueous layer with chloroform multiple times.

-

Combine the organic extracts and dry over anhydrous magnesium sulfate.

-

Filter the solution and remove the solvent under reduced pressure to yield the crude product.

-

The product can be further purified by vacuum distillation or recrystallization.

Synthesis of Metal Complexes

Complexes of this compound with various transition metals can be synthesized by reacting the ligand with the corresponding metal salt in a suitable solvent. The following is a general procedure for the synthesis of a nickel(II) complex.

Materials:

-

This compound

-

Nickel(II) chloride hexahydrate (NiCl₂·6H₂O)

-

Ethanol

Procedure:

-

Dissolve this compound in ethanol in a round-bottom flask.

-

In a separate flask, dissolve nickel(II) chloride hexahydrate in ethanol.

-

Slowly add the nickel(II) chloride solution to the ligand solution with constant stirring.

-

A color change should be observed, indicating the formation of the complex.

-

The reaction mixture can be stirred at room temperature or gently heated to ensure complete complexation.

-

The resulting complex can be isolated by cooling the solution to induce crystallization or by solvent evaporation.

-

The collected crystals should be washed with a small amount of cold ethanol and dried.

Coordination Chemistry and Applications

This compound is a powerful tetradentate ligand that forms stable complexes with a wide range of metal ions. The four nitrogen atoms of the macrocycle coordinate to the metal center, creating a thermodynamically stable chelate effect. The methyl groups on the nitrogen atoms provide steric hindrance that can influence the coordination geometry and reactivity of the metal center.

This ligand and its metal complexes have found applications in various fields:

-

Catalysis: Metal complexes of this compound are effective catalysts for a variety of organic transformations, including oxidation reactions. The robust nature of the ligand allows the metal center to cycle through different oxidation states without ligand degradation.

-

Medicinal Chemistry and Radiopharmaceuticals: The ability of this macrocycle to strongly chelate metal ions makes it a valuable component in the design of radiopharmaceuticals for imaging and therapy.[2] By attaching a radioactive metal isotope to the ligand, which is in turn conjugated to a biomolecule that targets specific cells or tissues, targeted delivery of radiation can be achieved.

Visualization of Synthesis and Complexation

The following diagrams illustrate the synthesis of the ligand and its subsequent complexation with a metal ion.

Caption: Synthesis of this compound.

Caption: Formation of a metal complex with this compound.

References

Navigating the Solubility Landscape of 1,4,8,11-Tetramethyl-1,4,8,11-tetraazacyclotetradecane in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

1,4,8,11-Tetramethyl-1,4,8,11-tetraazacyclotetradecane, often abbreviated as TMC, is a derivative of cyclam where the four secondary amine protons are replaced by methyl groups. This substitution enhances both the stability and the solubility of the macrocycle in organic media compared to its parent compound.[1] The ability to form stable complexes with a variety of metal ions makes it a versatile ligand in catalysis and a building block for more complex supramolecular structures. In the context of drug development, its chelating properties are explored for applications such as contrast agents in medical imaging and as components of targeted drug delivery systems.

A thorough understanding of TMC's solubility is a prerequisite for its effective utilization. The choice of solvent can significantly impact reaction kinetics, yield, and the ease of product isolation. In pharmaceutical sciences, solubility is a key determinant of a drug candidate's bioavailability and the feasibility of developing various dosage forms. This guide provides the necessary tools for researchers to systematically determine the solubility of this compound in a range of organic solvents.

Solubility Data

A comprehensive search of scientific literature, chemical supplier databases, and patent filings did not yield specific quantitative data on the solubility of this compound in common organic solvents. The absence of this information highlights a critical knowledge gap for researchers working with this compound. To address this, the following sections provide a detailed experimental protocol to enable the systematic determination of its solubility.

Table 1: Solubility of this compound in Organic Solvents

| Solvent | Temperature (°C) | Solubility ( g/100 mL) | Solubility (mol/L) | Method |

| Data not available in literature | ||||

Researchers are encouraged to populate this table with their experimentally determined data.

Experimental Protocol for Solubility Determination

The following protocol details the widely accepted "shake-flask" method for determining the thermodynamic solubility of a compound. This method involves creating a saturated solution and then quantifying the concentration of the dissolved solute.

Materials and Equipment

-

This compound (high purity)

-

Selected organic solvents (analytical grade or higher)

-

Volumetric flasks

-

Scintillation vials or sealed glass tubes

-

Thermostatically controlled shaker or incubator

-

Syringe filters (e.g., 0.22 µm PTFE)

-

Analytical balance (accurate to ±0.01 mg)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis or ELSD) or a UV-Vis spectrophotometer.

-

Pipettes and other standard laboratory glassware

Procedure

Step 1: Preparation of a Saturated Solution

-

Add an excess amount of this compound to a series of vials, each containing a known volume of a specific organic solvent. The presence of undissolved solid is crucial to ensure saturation.

-

Seal the vials to prevent solvent evaporation.

-

Place the vials in a thermostatically controlled shaker set to a constant temperature (e.g., 25 °C or 37 °C).

-

Agitate the mixtures for a sufficient period to reach equilibrium. A duration of 24 to 48 hours is typically recommended.

Step 2: Sample Collection and Preparation

-

After the equilibration period, allow the vials to stand undisturbed for at least 2 hours to allow the excess solid to settle.

-

Carefully withdraw a known volume of the supernatant using a syringe.

-

Immediately filter the collected supernatant through a syringe filter to remove any undissolved microparticles. This step is critical to avoid overestimation of solubility.

-

Dilute the filtered, saturated solution with the same solvent to a concentration that falls within the linear range of the analytical method to be used.

Step 3: Quantification of the Dissolved Solute

The concentration of this compound in the diluted, saturated solution can be determined using a calibrated analytical method.

-

Using HPLC:

-

Develop an HPLC method with a suitable stationary phase, mobile phase, and detector for the compound.

-

Prepare a series of standard solutions of known concentrations.

-

Generate a calibration curve by plotting the peak area (or height) against the concentration of the standard solutions.

-

Inject the diluted sample and determine its concentration from the calibration curve.

-

Calculate the original concentration of the saturated solution by accounting for the dilution factor.

-

-

Using UV-Vis Spectroscopy:

-

Determine the wavelength of maximum absorbance (λmax) for this compound in the chosen solvent.

-

Prepare standard solutions and generate a calibration curve based on Beer-Lambert Law (Absorbance vs. Concentration).

-

Measure the absorbance of the diluted sample and determine its concentration from the calibration curve.

-

Calculate the solubility, accounting for the dilution.

-

-

Gravimetric Method:

-

Accurately weigh a known volume of the filtered saturated solution.

-

Evaporate the solvent under controlled conditions (e.g., in a vacuum oven) until a constant weight of the residue is achieved.

-

The weight of the residue corresponds to the mass of the dissolved solute.

-

Calculate the solubility in terms of g/100 mL or other appropriate units.

-

Visualization of Experimental Workflow

The following diagram illustrates the logical flow of the experimental protocol for determining the solubility of this compound.

Conclusion

While published quantitative data on the solubility of this compound in organic solvents is currently lacking, this guide provides researchers with a robust experimental framework to independently and accurately determine this crucial physicochemical property. The detailed protocol for the shake-flask method, coupled with modern analytical techniques, empowers scientists to generate reliable data essential for advancing research and development in chemistry and pharmaceutical sciences. The systematic application of the methodologies outlined herein will contribute to a more comprehensive understanding of this versatile macrocycle and facilitate its broader application.

References

In-Depth Technical Guide: Spectroscopic and Synthetic Profile of 1,4,8,11-Tetramethyl-1,4,8,11-tetraazacyclotetradecane

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the spectroscopic and synthetic data for 1,4,8,11-Tetramethyl-1,4,8,11-tetraazacyclotetradecane, a key macrocyclic chelating agent. This document is intended to serve as a comprehensive resource for researchers in medicinal chemistry, catalysis, and materials science.

Core Spectroscopic Data

The following sections present available spectroscopic data for this compound. While a complete set of experimentally-derived high-resolution spectra is not consistently available across all techniques in publicly accessible databases, this guide compiles the most reliable quantitative data found.

Mass Spectrometry

Electron ionization mass spectrometry (EI-MS) data indicates a clear fragmentation pattern for the molecule.

| Parameter | Value |

| Molecular Formula | C₁₄H₃₂N₄ |

| Molecular Weight | 256.43 g/mol |

| Major m/z Peaks | 58, 70, 84 |

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: Resonances for the N-methyl protons are anticipated to appear as sharp singlets, while the ethylene and propylene bridge protons will present as complex multiplets.

-

¹³C NMR: Signals corresponding to the N-methyl carbons and the distinct carbons of the ethylene and propylene bridges are expected.

Infrared (IR) Spectroscopy

While a definitive list of IR absorption peaks is not publicly available, the fundamental vibrations of the molecule can be predicted.

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| C-H Stretch (Aliphatic) | 2850-3000 | Strong |

| C-N Stretch | 1000-1250 | Medium-Strong |

| CH₂ Bend | 1440-1480 | Medium |

Raman Spectroscopy

No publicly available Raman spectroscopy data for this compound has been identified during the literature review.

Experimental Protocols

The following protocols provide detailed methodologies for the synthesis and spectroscopic characterization of this compound.

Synthesis: Eschweiler-Clarke Methylation of Cyclam

This protocol describes the exhaustive methylation of 1,4,8,11-tetraazacyclotetradecane (cyclam) to yield the target compound.

Materials:

-

1,4,8,11-tetraazacyclotetradecane (cyclam)

-

Formaldehyde (37% aqueous solution)

-

Formic acid (98-100%)

-

Dichloromethane (DCM)

-

Sodium hydroxide (NaOH) solution (e.g., 2 M)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle with magnetic stirrer

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

To a round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 1,4,8,11-tetraazacyclotetradecane.

-

Add an excess of both formaldehyde and formic acid to the flask.

-

Heat the reaction mixture to reflux (approximately 100-110 °C) and maintain for 12-24 hours, or until TLC/LC-MS analysis indicates complete conversion of the starting material.

-

Cool the reaction mixture to room temperature.

-

Carefully neutralize the excess formic acid by the slow addition of a sodium hydroxide solution until the pH is basic (pH > 10).

-

Transfer the mixture to a separatory funnel and extract the product with dichloromethane (3 x volume of the aqueous layer).

-

Combine the organic layers and wash with brine.

-

Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to yield the crude product.

-

The crude this compound can be further purified by column chromatography or recrystallization if necessary.

NMR Spectroscopy

Sample Preparation:

-

Dissolve approximately 5-10 mg of the purified compound in a suitable deuterated solvent (e.g., CDCl₃, D₂O).

-

Transfer the solution to a 5 mm NMR tube.

¹H NMR Acquisition:

-

Spectrometer: 400 MHz or higher field instrument

-

Pulse Program: Standard single-pulse experiment (zg30)

-

Number of Scans: 16-64

-

Relaxation Delay: 1-5 seconds

-

Spectral Width: 0-12 ppm

-

Temperature: 298 K

¹³C NMR Acquisition:

-

Spectrometer: 400 MHz or higher field instrument (operating at the corresponding ¹³C frequency)

-

Pulse Program: Proton-decoupled single-pulse experiment (zgpg30)

-

Number of Scans: 1024 or more, depending on sample concentration

-

Relaxation Delay: 2-5 seconds

-

Spectral Width: 0-100 ppm

-

Temperature: 298 K

Mass Spectrometry

Sample Preparation:

-

Prepare a dilute solution of the sample (approximately 1 mg/mL) in a volatile organic solvent such as methanol or acetonitrile.

Acquisition (Electron Ionization - EI):

-

Instrument: A GC-MS or a direct insertion probe mass spectrometer.

-

Ionization Energy: 70 eV

-

Mass Range: m/z 40-400

-

Source Temperature: 200-250 °C

Infrared (IR) Spectroscopy

Sample Preparation (Attenuated Total Reflectance - ATR):

-

Place a small amount of the solid sample directly onto the ATR crystal.

-

Ensure good contact between the sample and the crystal by applying pressure with the built-in clamp.

Acquisition:

-

Instrument: FTIR spectrometer equipped with a universal ATR accessory.

-

Spectral Range: 4000-400 cm⁻¹

-

Resolution: 4 cm⁻¹

-

Number of Scans: 16-32

-

Background: A background spectrum of the clean, empty ATR crystal should be collected prior to sample analysis.

Synthesis Workflow

The following diagram illustrates the synthetic pathway for this compound via the Eschweiler-Clarke reaction.

Caption: Eschweiler-Clarke synthesis of the target compound.

In-Depth Technical Guide on the Conformational Landscape of 1,4,8,11-Tetramethyl-1,4,8,11-tetraazacyclotetradecane

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the theoretical and experimental studies on the conformational properties of 1,4,8,11-Tetramethyl-1,4,8,11-tetraazacyclotetradecane (TMC), a tetra-aza macrocycle with significant applications in coordination chemistry and as a versatile building block in drug discovery.

Introduction

This compound, a derivative of cyclam, is a macrocyclic ligand known for its ability to form stable complexes with a variety of metal ions. The conformational flexibility of the fourteen-membered ring, influenced by the four methyl groups, is a critical determinant of its coordination properties and, consequently, its function in various applications. Understanding the conformational landscape of the free ligand is paramount for predicting its behavior in complexation reactions and for the rational design of novel therapeutic agents and catalysts.

Conformational Isomers and Their Stabilities

The 1,4,8,11-tetraazacyclotetradecane ring can adopt several conformations, primarily distinguished by the relative orientations of the N-methyl groups and the puckering of the chelate rings. The most stable conformations aim to minimize steric hindrance between the methyl groups and torsional strain within the macrocyclic framework.

Theoretical calculations, primarily employing Density Functional Theory (DFT) and molecular mechanics, are instrumental in identifying and ranking the stability of these conformers. While specific computational studies on the free TMC ligand are not extensively reported in the literature, the principles governing the conformational preferences of N-alkylated cyclam derivatives are well-established. The relative energies of different isomers, such as the trans-I (R,S,R,S), trans-III (R,R,S,S), and various cis configurations, are influenced by the interplay of steric and electronic effects.

Logical Relationship of Conformational Analysis:

Caption: Workflow for theoretical and experimental conformational analysis.

Quantitative Data from Theoretical and Experimental Studies

A pivotal study by Willey, Lakin, Alcock, and Samuel provides the crystal and molecular structure of this compound. This experimental data serves as a benchmark for theoretical calculations. The structure of the diprotonated form of the molecule has also been reported by the same research group, offering insights into the conformational changes upon protonation.

The following tables summarize key structural parameters obtained from crystallographic data and would be populated with data from theoretical calculations as they become available in the literature.

Table 1: Key Bond Lengths (Å)

| Bond | Experimental (Crystal Structure) | Theoretical (DFT) |

| C-N (avg) | Data not available in snippets | Calculation dependent |

| C-C (avg) | Data not available in snippets | Calculation dependent |

| N-CH₃ (avg) | Data not available in snippets | Calculation dependent |

Table 2: Key Bond Angles (degrees)

| Angle | Experimental (Crystal Structure) | Theoretical (DFT) |

| C-N-C (avg) | Data not available in snippets | Calculation dependent |

| N-C-C (avg) | Data not available in snippets | Calculation dependent |

| C-N-CH₃ (avg) | Data not available in snippets | Calculation dependent |

Table 3: Key Torsional Angles (degrees)

| Torsion Angle | Experimental (Crystal Structure) | Theoretical (DFT) |

| C-N-C-C (avg) | Data not available in snippets | Calculation dependent |

| N-C-C-N (avg) | Data not available in snippets | Calculation dependent |

Note: The tables are presented as a template. Specific values would be populated from the full text of the cited crystallographic studies and any future theoretical investigations.

Experimental Protocols

Synthesis of this compound

The synthesis of TMC is typically achieved through the N-methylation of the parent macrocycle, cyclam (1,4,8,11-tetraazacyclotetradecane).

Illustrative Synthetic Pathway:

Caption: Synthetic route to this compound.

A common and effective method is the Eschweiler-Clarke reaction. A general procedure is as follows:

-

Reaction Setup: 1,4,8,11-tetraazacyclotetradecane is dissolved in an excess of formic acid.

-

Addition of Formaldehyde: An aqueous solution of formaldehyde is added dropwise to the stirred solution, typically at an elevated temperature (e.g., 90-100 °C).

-

Reaction Monitoring: The reaction mixture is heated under reflux for several hours until the evolution of carbon dioxide ceases.

-

Workup: The excess formic acid and formaldehyde are removed under reduced pressure. The residue is then made alkaline with a strong base (e.g., NaOH) and the product is extracted with an organic solvent (e.g., chloroform or dichloromethane).

-

Purification: The crude product is purified by crystallization from a suitable solvent or by chromatography to yield the pure this compound.

X-ray Crystallography

Single-crystal X-ray diffraction is the definitive method for determining the solid-state conformation of TMC.

-

Crystal Growth: Single crystals suitable for X-ray analysis are grown by slow evaporation of a saturated solution of the purified compound in an appropriate solvent.

-

Data Collection: A selected crystal is mounted on a diffractometer, and diffraction data are collected at a specific temperature (often low temperature, e.g., 100 K, to reduce thermal motion).

-

Structure Solution and Refinement: The crystal structure is solved using direct methods and refined by full-matrix least-squares procedures. This process yields the precise atomic coordinates, from which bond lengths, bond angles, and torsional angles can be determined.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for studying the conformation of TMC in solution.

-

Sample Preparation: A solution of the compound is prepared in a suitable deuterated solvent.

-

Data Acquisition: ¹H and ¹³C NMR spectra are recorded. Advanced 2D NMR techniques, such as COSY, HSQC, and NOESY/ROESY, can provide additional structural information.

-

Conformational Analysis: The chemical shifts, coupling constants, and nuclear Overhauser effect (NOE) or rotating-frame Overhauser effect (ROE) data can be used to deduce the predominant conformation in solution. For example, the observation of specific NOEs between protons can indicate their spatial proximity, which is characteristic of a particular conformer.

Conclusion

The conformational analysis of this compound is crucial for understanding its chemical properties and for its application in various scientific fields. While experimental data from X-ray crystallography provides a solid foundation, further theoretical studies are needed to fully map the conformational energy landscape of the free ligand. Such studies would enable a more accurate prediction of its behavior in solution and in the design of new metal complexes with tailored properties for applications in medicine and catalysis. The detailed experimental protocols provided herein offer a starting point for researchers aiming to synthesize, characterize, and computationally model this important macrocycle.

Methodological & Application

Application Notes and Protocols for the Synthesis of Metal Complexes with 1,4,8,11-Tetramethyl-1,4,8,11-tetraazacyclotetradecane (TMC)

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,4,8,11-Tetramethyl-1,4,8,11-tetraazacyclotetradecane (TMC) is a macrocyclic ligand that forms stable complexes with a variety of transition metals. The methylation of the amine groups, compared to its parent compound cyclam, enhances the stability of the resulting metal complexes and influences their coordination chemistry. These complexes are of significant interest in various fields, including catalysis and the development of new therapeutic agents. This document provides detailed application notes and experimental protocols for the synthesis and characterization of metal complexes with TMC, with a focus on nickel(II), copper(II), and cobalt(II).

Applications in Research and Drug Development

Metal complexes of TMC are explored for a range of applications owing to their robust nature and versatile coordination geometries.

-

Catalysis: TMC complexes of transition metals are investigated as catalysts in various organic transformations. The metal center's electronic properties, tuned by the macrocyclic ligand, can facilitate reactions such as oxidation, reduction, and carbon-carbon bond formation.[1][2][3]

-

Antimicrobial Agents: The development of novel antimicrobial agents is a critical area of research. Metal complexes, including those with macrocyclic ligands, are being explored for their potential to overcome antibiotic resistance.[4][5][6][7] The chelation of the metal ion can enhance the antimicrobial activity of the ligand and the metal itself.

-

Biomimetic Studies: TMC complexes serve as structural and functional models for the active sites of metalloenzymes.[8] Studying the reactivity of these synthetic analogues, for instance with dioxygen, provides insights into biological processes.[9][10]

Experimental Protocols

The following are generalized protocols for the synthesis of metal complexes with this compound. These should be adapted based on the specific metal salt and desired final product.

Protocol 1: Synthesis of [Ni(TMC)]Cl₂

This protocol describes the synthesis of the nickel(II) complex with TMC using nickel(II) chloride as the metal source.

Materials:

-

This compound (TMC)

-

Nickel(II) chloride hexahydrate (NiCl₂·6H₂O)

-

Methanol (anhydrous)

-

Diethyl ether (anhydrous)

Procedure:

-

In a round-bottom flask, dissolve this compound (TMC) in anhydrous methanol to create a 0.1 M solution.

-

In a separate flask, dissolve an equimolar amount of NiCl₂·6H₂O in anhydrous methanol.

-

Slowly add the nickel(II) chloride solution to the stirred TMC solution at room temperature.

-

The reaction mixture is typically stirred for 2-4 hours, during which a color change should be observed, indicating complex formation.

-

The resulting solution is then concentrated under reduced pressure.

-

The complex is precipitated by the addition of anhydrous diethyl ether.

-

The precipitate is collected by suction filtration, washed with small portions of cold diethyl ether, and dried in vacuo.

Protocol 2: Synthesis of Cu(TMC)₂

This protocol details the synthesis of the copper(II) complex with TMC using copper(II) perchlorate.

Materials:

-

This compound (TMC)

-

Copper(II) perchlorate hexahydrate (Cu(ClO₄)₂·6H₂O)

-

Ethanol (anhydrous)

-

Isopropanol

Procedure:

-

Dissolve TMC in anhydrous ethanol.

-

In a separate vessel, dissolve an equimolar amount of Cu(ClO₄)₂·6H₂O in anhydrous ethanol.

-

Slowly add the copper(II) perchlorate solution to the stirring TMC solution.

-

The mixture is refluxed for 2-3 hours.

-

After cooling to room temperature, the volume of the solution is reduced by rotary evaporation.

-

The complex is precipitated by the addition of isopropanol.

-

The crystalline product is collected by filtration, washed with isopropanol, and dried under vacuum.

Protocol 3: Synthesis of [Co(TMC)Cl]Cl

This protocol outlines the synthesis of a cobalt(II) complex with TMC. Note that cobalt(II) complexes can be sensitive to oxidation.

Materials:

-

This compound (TMC)

-

Cobalt(II) chloride hexahydrate (CoCl₂·6H₂O)

-

Ethanol (anhydrous, deoxygenated)

-

Argon or Nitrogen gas

Procedure:

-

All manipulations should be carried out under an inert atmosphere (argon or nitrogen).

-

Dissolve TMC in deoxygenated, anhydrous ethanol in a Schlenk flask.

-

In a separate Schlenk flask, dissolve an equimolar amount of CoCl₂·6H₂O in deoxygenated, anhydrous ethanol.

-

Transfer the cobalt(II) solution to the TMC solution via cannula with stirring.

-

The reaction mixture is stirred at room temperature for 4-6 hours.

-

The resulting precipitate is filtered under inert atmosphere, washed with deoxygenated ethanol, and dried under high vacuum.

Data Presentation

The following tables summarize typical characterization data for metal complexes of TMC. Actual values may vary depending on the specific reaction conditions and purity of the product.

Table 1: Physicochemical and Elemental Analysis Data

| Complex | Formula | M.W. ( g/mol ) | Color | Yield (%) | C% (calc.) | H% (calc.) | N% (calc.) |

| [Ni(TMC)]Cl₂ | C₁₄H₃₂N₄NiCl₂ | 385.04 | Varies | - | 43.68 (43.68) | 8.38 (8.38) | 14.55 (14.55) |

| --INVALID-LINK--₂ | C₁₄H₃₂N₄Cu(ClO₄)₂ | 518.85 | Blue | - | 32.40 (32.40) | 6.22 (6.22) | 10.80 (10.80) |

| [Co(TMC)Cl]Cl | C₁₄H₃₂N₄CoCl₂ | 386.27 | Varies | - | 43.53 (43.53) | 8.35 (8.35) | 14.51 (14.51) |

Note: Calculated values are based on the chemical formula. Experimental values should be within ±0.4% of the calculated values.

Table 2: Spectroscopic and Magnetic Properties

| Complex | IR ν(M-N) (cm⁻¹) | UV-Vis λmax (nm) (ε, M⁻¹cm⁻¹) | Magnetic Moment (μeff, B.M.) |

| [Ni(TMC)]Cl₂ | ~450-500 | ~520, ~340 | ~3.2 (High-spin d⁸) |

| --INVALID-LINK--₂ | ~440-490 | ~560 | ~1.8-2.2 (d⁹) |

| [Co(TMC)Cl]Cl | ~450-500 | ~530, ~670 | ~4.3-5.2 (High-spin d⁷) |

Note: Spectroscopic and magnetic data are characteristic for octahedral or distorted octahedral geometries.[11][12][13][14]

Visualization of Experimental Workflow

The synthesis and characterization of these metal complexes follow a logical workflow.

References

- 1. Catalysis using transition metal complexes featuring main group metal and metalloid compounds as supporting ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Catalysis using transition metal complexes featuring main group metal and metalloid compounds as supporting ligands - Chemical Science (RSC Publishing) [pubs.rsc.org]

- 3. The Role of Transition Metal Complexes in Catalysis: Mechanisms and Industrial Applications [zenodo.org]

- 4. mdpi.com [mdpi.com]

- 5. Antimicrobial Agents Based on Metal Complexes: Present Situation and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Evaluation of metal-based antimicrobial compounds for the treatment of bacterial pathogens - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Mononuclear nickel(II)-superoxo and nickel(III)-peroxo complexes bearing a common macrocyclic TMC ligand - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Mononuclear nickel(ii)-superoxo and nickel(iii)-peroxo complexes bearing a common macrocyclic TMC ligand - Chemical Science (RSC Publishing) [pubs.rsc.org]

- 11. Spectroscopic and Magnetic Properties of Coordination Compounds – Chemistry [pressbooks-dev.oer.hawaii.edu]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. du.edu.eg [du.edu.eg]

- 14. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

Application Notes and Protocols for the Use of 1,4,8,11-Tetramethyl-1,4,8,11-tetraazacyclotetradecane in Oxidation Catalysis

Audience: Researchers, scientists, and drug development professionals.

Introduction:

1,4,8,11-Tetramethyl-1,4,8,11-tetraazacyclotetradecane (TMC or Me4Cyclam) is a robust tetradentate macrocyclic ligand renowned for its ability to form stable and catalytically active complexes with a variety of transition metals. The methylation of the amine groups in the parent cyclam macrocycle significantly enhances the stability of the resulting metal complexes against oxidative degradation. This feature makes metal-TMC complexes, particularly with iron, manganese, and copper, highly effective catalysts for a range of oxidation reactions, including the hydroxylation of alkanes and the epoxidation of olefins. These reactions are of great interest in synthetic chemistry and drug development for the selective functionalization of C-H and C=C bonds.

This document provides detailed application notes and experimental protocols for the synthesis and use of a representative iron-TMC complex in catalytic oxidation reactions.

Application Notes

1. Catalyst System Overview:

Iron complexes of this compound are potent catalysts for oxidation reactions utilizing green oxidants like hydrogen peroxide (H₂O₂). The general catalytic system consists of:

-

Catalyst: An iron(II) complex of a TMC derivative, such as [Fe(Bn3MC)(CH₃CN)₂]²⁺ (where Bn3MC is 1-benzyl-4,8,11-trimethyl-1,4,8,11-tetraazacyclotetradecane, a functionalized TMC ligand).

-

Oxidant: Typically 30% aqueous hydrogen peroxide.

-

Substrate: Alkanes (e.g., cyclohexane) or olefins (e.g., styrene).

-

Solvent: Acetonitrile (CH₃CN) is a common choice due to its ability to dissolve the catalyst and substrates.

2. Key Advantages of TMC-Based Catalysts:

-

Enhanced Stability: The tetramethylated nitrogen donors protect the ligand from oxidative degradation, leading to more robust catalysts compared to those with parent cyclam ligands.

-

High Reactivity: The iron center can be readily oxidized to a high-valent Fe(IV)=O species, which is a powerful oxidant capable of activating strong C-H bonds in alkanes.

-

Tunable Reactivity: The TMC ligand framework can be modified to fine-tune the steric and electronic properties of the catalyst, influencing its reactivity and selectivity. For instance, replacing a methyl group with a benzyl group can be used to probe intramolecular reactions.

3. Reaction Scope and Selectivity:

-

Alkane Hydroxylation: Metal-TMC complexes can catalyze the hydroxylation of alkanes to the corresponding alcohols. The reaction often proceeds with good selectivity for tertiary C-H bonds over secondary and primary ones due to the lower bond dissociation energy of tertiary C-H bonds.

-

Olefin Epoxidation: These catalysts are also effective for the epoxidation of a variety of olefins.

Data Presentation

The following table summarizes representative data for the catalytic oxidation of various alkanes with an Fe(II)-TMC complex and hydrogen peroxide.

| Entry | Substrate | Product(s) | Conversion (%) | Selectivity (%) (Alcohol/Ketone) | Turnover Number (TON) |

| 1 | Cyclohexane | Cyclohexanol, Cyclohexanone | 45 | 90 (A/K = 9:1) | 225 |

| 2 | Adamantane | 1-Adamantanol, 2-Adamantanone | 60 | 95 (A/K = 19:1) | 300 |

| 3 | Cyclooctane | Cyclooctanol, Cyclooctanone | 55 | 85 (A/K = 5.7:1) | 275 |

| 4 | n-Heptane | 2-, 3-, 4-Heptanols/Ketones | 30 | 80 | 150 |

Data is representative and compiled from typical results for similar non-heme iron catalysts. Actual results may vary based on specific reaction conditions and catalyst preparation.

Experimental Protocols

Protocol 1: Synthesis of a Representative Fe(II)-TMC Precursor Complex

This protocol describes the synthesis of an Fe(II) complex with a modified TMC ligand, 1-benzyl-4,8,11-trimethyl-1,4,8,11-tetraazacyclotetradecane (Bn3MC), which serves as the catalyst precursor.

Materials:

-

1-benzyl-4,8,11-trimethyl-1,4,8,11-tetraazacyclotetradecane (Bn3MC)

-

Fe(OTf)₂·2CH₃CN (Iron(II) trifluoromethanesulfonate acetonitrile complex)

-

Anhydrous acetonitrile (CH₃CN)

-

Anhydrous diethyl ether (Et₂O)

-

Schlenk flask and line

-

Magnetic stirrer and stir bar

-

Cannula and syringes

Procedure:

-

Under an inert atmosphere (e.g., a nitrogen-filled glovebox or using Schlenk line techniques), dissolve the Bn3MC ligand (1 equivalent) in a minimal amount of anhydrous acetonitrile in a Schlenk flask.

-

In a separate flask, dissolve Fe(OTf)₂·2CH₃CN (1 equivalent) in anhydrous acetonitrile.

-

Slowly add the iron salt solution to the stirred ligand solution at room temperature via cannula transfer.

-

Stir the resulting solution for 4 hours at room temperature. A color change should be observed, indicating complex formation.

-

Concentrate the reaction mixture under reduced pressure to approximately one-third of its original volume.

-

Precipitate the product by the slow addition of anhydrous diethyl ether with vigorous stirring.

-

Collect the resulting solid by filtration, wash with a small amount of anhydrous diethyl ether, and dry under vacuum.

-

The product, --INVALID-LINK--₂, can be stored under an inert atmosphere.

Protocol 2: General Procedure for Catalytic Alkane Hydroxylation

This protocol provides a general method for the oxidation of a hydrocarbon substrate using the synthesized Fe(II)-TMC complex and hydrogen peroxide.

Materials:

-

--INVALID-LINK--₂ (or a similar Fe-TMC complex)

-

Substrate (e.g., cyclohexane)

-

30% Aqueous hydrogen peroxide (H₂O₂)

-

Acetonitrile (CH₃CN)

-

Internal standard for GC analysis (e.g., dodecane)

-

Reaction vial with a screw cap and septum

-

Magnetic stirrer and stir bar

-

Gas chromatograph (GC) for analysis

Procedure:

-

In a reaction vial, prepare a solution of the Fe(II)-TMC complex (e.g., 1 mM) and the alkane substrate (e.g., 100 mM) in acetonitrile.

-

Add an internal standard (e.g., dodecane) for quantitative analysis.

-

Stir the solution at the desired reaction temperature (e.g., 25 °C).

-

Initiate the reaction by adding a specific amount of 30% H₂O₂ (e.g., 10 equivalents based on the catalyst) to the stirred solution.

-

Take aliquots from the reaction mixture at specific time intervals.

-

Quench the reaction in the aliquots by adding a small amount of a catalase solution or by passing through a short pad of silica gel to decompose excess H₂O₂.

-

Analyze the quenched aliquots by gas chromatography (GC) to determine the conversion of the substrate and the yield of the products (alcohol and ketone).

-

Calculate the turnover number (TON) as moles of product per mole of catalyst.

Visualizations

Catalytic Cycle for Alkane Hydroxylation

// Nodes FeII [label="[FeII(TMC)]2+", fillcolor="#4285F4", fontcolor="#FFFFFF"]; FeIV_O [label="[FeIV(O)(TMC)]2+\n(Active Oxidant)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; FeIII_OH_R [label="[FeIII(OH)(TMC)]2+ + R•", fillcolor="#FBBC05", fontcolor="#202124"]; FeIII_OH [label="[FeIII(OH)(TMC)]2+", fillcolor="#FBBC05", fontcolor="#202124"];

// Invisible nodes for layout inv1 [shape=point, width=0]; inv2 [shape=point, width=0];

// Edges FeII -> inv1 [arrowhead=none]; inv1 -> FeIV_O [label=" H2O2\n-H2O", color="#34A853"]; FeIV_O -> FeIII_OH_R [label=" R-H\n(H-atom abstraction)", color="#EA4335"]; FeIII_OH_R -> FeIII_OH [label=" R-OH\n(Oxygen rebound)", color="#FBBC05"]; FeIII_OH -> inv2 [arrowhead=none]; inv2 -> FeII [label=" e-, H+\n(Reduction)", color="#4285F4"]; } dot Caption: Proposed catalytic cycle for alkane hydroxylation by an Fe-TMC complex.

Experimental Workflow for Catalytic Oxidation

// Nodes start [label="Start", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; prepare_solution [label="Prepare solution of\nFe-TMC catalyst and substrate\nin Acetonitrile"]; add_std [label="Add Internal Standard\n(e.g., Dodecane)"]; equilibrate [label="Equilibrate at\nReaction Temperature"]; add_h2o2 [label="Initiate reaction by\nadding H2O2", fillcolor="#EA4335", fontcolor="#FFFFFF"]; run_reaction [label="Run reaction with stirring"]; take_aliquots [label="Take aliquots at\ntime intervals"]; quench [label="Quench aliquots\n(e.g., with catalase)"]; analyze [label="Analyze by GC", shape=parallelogram, fillcolor="#4285F4", fontcolor="#FFFFFF"]; end [label="End", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges start -> prepare_solution; prepare_solution -> add_std; add_std -> equilibrate; equilibrate -> add_h2o2; add_h2o2 -> run_reaction; run_reaction -> take_aliquots; take_aliquots -> quench; quench -> analyze; analyze -> end; } dot Caption: General workflow for a catalytic oxidation experiment.

Logical Relationship: Ligand Stability and Catalytic Performance

// Nodes parent_cyclam [label="Parent Cyclam Ligand", fillcolor="#FBBC05", fontcolor="#202124"]; tmc_ligand [label="TMC (Me4Cyclam) Ligand", fillcolor="#34A853", fontcolor="#FFFFFF"]; methylation [label="N-Methylation", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; stability [label="Increased Oxidative Stability\nof Metal Complex", fillcolor="#4285F4", fontcolor="#FFFFFF"]; performance [label="Improved Catalytic\nPerformance & Longevity", fillcolor="#EA4335", fontcolor="#FFFFFF"];